molecular formula C16H13F2N3OS B2940348 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448037-68-0

2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2940348
CAS RN: 1448037-68-0
M. Wt: 333.36
InChI Key: AJMQWDYSDUAZOD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as DFP-10917, is a novel small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis

The compound has been involved in research focusing on the synthesis of heterocyclic compounds. For instance, studies have explored the synthesis of various heterocycles, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, leveraging thiophenylhydrazonoacetates. These synthesized heterocycles are significant due to their potential in various pharmacological and material science applications, highlighting the versatility of thiophene derivatives in chemical synthesis (Mohareb et al., 2004).

Imaging Agent Development

Another critical area of research involves the development of imaging agents, as exemplified by the synthesis of a derivative intended for use in positron emission tomography (PET) imaging. This derivative was designed to target B-Raf(V600E) mutations in cancers, showcasing the potential of fluoro-benzamide derivatives in creating diagnostic tools for oncology (Wang et al., 2013).

Crystal Structure Analysis

The compound's relevance extends to crystallography, where derivatives have been synthesized and analyzed to understand their structural characteristics. For example, the crystal structure of a related thiophene benzamide derivative was determined, providing insight into intermolecular interactions and molecular geometry. Such studies are fundamental in the design of materials and drugs, as they offer a deeper understanding of molecular interactions (Sharma et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-3-1-4-12(18)15(11)16(22)19-7-9-21-8-6-13(20-21)14-5-2-10-23-14/h1-6,8,10H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQWDYSDUAZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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